Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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Overview
Description
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of novel pyrido and thieno pyrimidine derivatives, demonstrating their potential as synthons for creating a variety of fused polyheterocyclic systems with potential biological relevance (Bakhite et al., 2005). These efforts contribute to the broader field of heterocyclic chemistry, which is fundamental for the development of new drugs and materials.
- Studies have detailed the chemoselective displacement of the methylsulfinyl group with amines to provide 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, highlighting a method for introducing biologically relevant functionalities into the pyrimidine core (Seto & Kohno, 2009). This process is important for the modification of molecules to enhance their biological activity or to study their mechanism of action.
Biological Activity
- The synthesis and investigation of dihydropyrimidines have been undertaken with an emphasis on their biological activities, such as anti-inflammatory and anti-ulcer properties. This research demonstrates the therapeutic potential of pyrimidine derivatives in treating various conditions (Rana et al., 2004), (Rana et al., 2011).
- Compounds related to Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate have shown potential anti-viral activity against BK virus, suggesting the exploration of these derivatives for antiviral drug development (Solomyannyi et al., 2020).
Methodological Advancements
- Microwave-assisted synthesis techniques have been developed for rapid and efficient generation of 2-amino-4-arylpyrimidine derivatives, illustrating the application of modern synthetic methods to expedite the preparation of complex molecules (Matloobi & Kappe, 2007). Such methodologies are crucial for accelerating drug discovery processes.
Mechanism of Action
Properties
IUPAC Name |
benzyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-24(21,22)15-17-9-13-10-19(8-7-14(13)18-15)16(20)23-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBCIHJTIFYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682165 |
Source
|
Record name | Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-50-5 |
Source
|
Record name | Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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